Cas no 24703-00-2 (6b-Hydroxy Betamethasone)

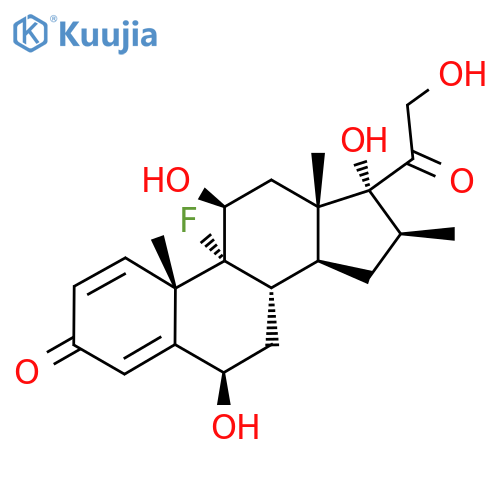

6b-Hydroxy Betamethasone structure

商品名:6b-Hydroxy Betamethasone

CAS番号:24703-00-2

MF:C22H29FO6

メガワット:408.460470914841

CID:913264

6b-Hydroxy Betamethasone 化学的及び物理的性質

名前と識別子

-

- 6-hydroxybetamethasone

- 6β-hydroxybetamethasone

- 6beta-Hydroxybetamethasone

- 6-BHBM

- 6b-Hydroxy Betamethasone

-

- インチ: 1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16+,17-,19-,20-,21-,22-/m0/s1

- InChIKey: RVBSTEHLLHXILB-DNVCMXBESA-N

- ほほえんだ: F[C@@]12[C@]3(C=CC(C=C3[C@@H](C[C@H]1[C@@H]1C[C@H](C)[C@](C(CO)=O)([C@@]1(C)C[C@@H]2O)O)O)=O)C

計算された属性

- 水素結合ドナー数: 4

- 水素結合受容体数: 7

- 重原子数: 29

- 回転可能化学結合数: 2

- 複雑さ: 837

- トポロジー分子極性表面積: 115

- 疎水性パラメータ計算基準値(XlogP): 0.9

6b-Hydroxy Betamethasone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H810105-25mg |

6b-Hydroxy Betamethasone |

24703-00-2 | 25mg |

$ 827.00 | 2023-04-15 | ||

| TRC | H810105-5mg |

6b-Hydroxy Betamethasone |

24703-00-2 | 5mg |

$ 187.00 | 2023-09-07 | ||

| A2B Chem LLC | AF52437-10mg |

6-hydroxybetamethasone |

24703-00-2 | 10mg |

$467.00 | 2024-04-20 | ||

| A2B Chem LLC | AF52437-5mg |

6-hydroxybetamethasone |

24703-00-2 | 5mg |

$302.00 | 2024-04-20 | ||

| TRC | H810105-10mg |

6b-Hydroxy Betamethasone |

24703-00-2 | 10mg |

$ 356.00 | 2023-09-07 | ||

| TRC | H810105-50mg |

6b-Hydroxy Betamethasone |

24703-00-2 | 50mg |

$ 1545.00 | 2023-04-15 |

6b-Hydroxy Betamethasone 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

24703-00-2 (6b-Hydroxy Betamethasone) 関連製品

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 42464-96-0(NNMTi)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量